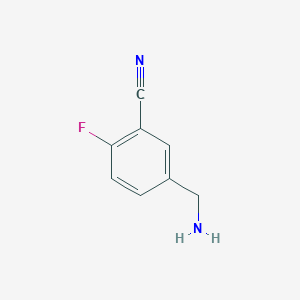

5-(Aminomethyl)-2-fluorobenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(aminomethyl)-2-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c9-8-2-1-6(4-10)3-7(8)5-11/h1-3H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRSKZZIXPDVEFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40595147 | |

| Record name | 5-(Aminomethyl)-2-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368426-86-2 | |

| Record name | 5-(Aminomethyl)-2-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Aminomethyl)-2-fluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 5-(Aminomethyl)-2-fluorobenzonitrile (CAS 368426-86-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Aminomethyl)-2-fluorobenzonitrile, registered under CAS number 368426-86-2, is a fluorinated aromatic amine derivative. Its chemical structure, featuring a reactive aminomethyl group, a cyano moiety, and a fluorine atom on a benzene ring, makes it a valuable and versatile building block in medicinal chemistry and organic synthesis. The presence of the fluorine atom can significantly influence the pharmacokinetic and physicochemical properties of derivative compounds, such as metabolic stability and binding affinity, making it an attractive starting material for drug discovery programs. This document provides a technical overview of its known properties, a plausible synthetic pathway, and its application as an intermediate, particularly in the development of therapeutic agents like thrombin inhibitors.

Physicochemical Properties

The key physicochemical properties of this compound are summarized below. It is important to note that while several properties have been reported, an experimental melting point and specific solubility data are not consistently available in the literature. The compound typically appears as a colorless to off-white solid or solid-liquid mixture.

| Property | Value | Source(s) |

| CAS Number | 368426-86-2 | [1] |

| Molecular Formula | C₈H₇FN₂ | |

| Molecular Weight | 150.15 g/mol | |

| Exact Mass | 150.059326 u | |

| Boiling Point | 264.2 ± 25.0 °C at 760 mmHg | [1] |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| Flash Point | 114 °C | |

| Refractive Index | 1.548 | |

| pKa (Predicted) | 8.51 ± 0.10 | |

| Form | Solid / Solid-Liquid Mixture | |

| Melting Point | N/A | [1] |

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Methodology: Synthesis of 5-(Bromomethyl)-2-fluorobenzonitrile (Precursor)

This protocol describes the radical bromination of 5-methyl-2-fluorobenzonitrile, a common method for introducing a bromomethyl group.

-

Reaction Setup: To a solution of 5-methyl-2-fluorobenzonitrile (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS, 1.1 eq).

-

Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Reaction Conditions: Heat the mixture to reflux and irradiate with a UV lamp to facilitate the initiation of the radical reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

-

Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, 5-(bromomethyl)-2-fluorobenzonitrile, can be further purified by column chromatography or recrystallization.

Methodology: Synthesis of this compound (Final Product)

This protocol outlines the reduction of an azide intermediate, a reliable method for synthesizing primary amines.

-

Azide Formation: Dissolve the precursor 5-(bromomethyl)-2-fluorobenzonitrile (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF). Add sodium azide (NaN₃, 1.2 eq) and stir the mixture at room temperature until TLC analysis indicates complete conversion to 5-(azidomethyl)-2-fluorobenzonitrile.

-

Reduction Reaction Setup: In a separate flask under an inert atmosphere (e.g., Nitrogen or Argon), prepare a suspension of a reducing agent such as lithium aluminum hydride (LiAlH₄, 1.5 eq) in an anhydrous ether solvent (e.g., THF or diethyl ether).

-

Addition: Cool the reducing agent suspension to 0 °C. Slowly add a solution of the 5-(azidomethyl)-2-fluorobenzonitrile intermediate in the same anhydrous solvent.

-

Reaction and Quenching: Allow the reaction to warm to room temperature and stir until the azide is fully consumed. Carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

-

Extraction and Purification: Filter the resulting aluminum salts and wash thoroughly with an organic solvent (e.g., ethyl acetate). Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The final product, this compound, can be purified by column chromatography on silica gel.

Analytical Characterization (Predicted)

-

¹H NMR:

-

Aromatic Protons (3H): Signals expected in the range of δ 7.0-7.8 ppm, showing complex splitting patterns due to fluorine-proton and proton-proton coupling.

-

Methylene Protons (-CH₂-): A singlet or a closely coupled multiplet around δ 3.8-4.2 ppm.

-

Amine Protons (-NH₂): A broad singlet, typically in the range of δ 1.5-3.0 ppm, whose chemical shift can vary with concentration and solvent.

-

-

¹³C NMR:

-

Aromatic Carbons (6C): Multiple signals between δ 110-165 ppm. The carbon attached to fluorine will show a large C-F coupling constant.

-

Nitrile Carbon (-CN): A signal around δ 115-120 ppm.

-

Methylene Carbon (-CH₂-): A signal around δ 40-50 ppm.

-

-

IR Spectroscopy:

-

N-H Stretch: A medium to weak absorption band (often two peaks for a primary amine) around 3300-3400 cm⁻¹.

-

C-H Stretch (Aromatic/Aliphatic): Signals around 2850-3100 cm⁻¹.

-

C≡N Stretch (Nitrile): A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹.

-

C-F Stretch: A strong absorption in the fingerprint region, typically around 1000-1300 cm⁻¹.

-

Biological Activity and Applications

The primary documented application of this compound is as a key intermediate in the synthesis of direct thrombin inhibitors. Thrombin (Factor IIa) is a critical serine protease that plays a central role in the coagulation cascade, the physiological process responsible for blood clot formation.

Role in Thrombin Inhibition

Thrombin's primary function is to convert soluble fibrinogen into insoluble fibrin strands, which form the mesh of a blood clot. It also activates other clotting factors, amplifying the coagulation response. Direct thrombin inhibitors are anticoagulant drugs that bind directly to the active site of thrombin, blocking its enzymatic activity and thereby preventing fibrin formation and clot propagation. This compound provides a scaffold that can be elaborated into more complex molecules designed to fit into the active site of the thrombin enzyme.

References

Spectral data for 5-(Aminomethyl)-2-fluorobenzonitrile (NMR, IR, MS)

An In-depth Technical Guide on the Spectral Data of 5-(Aminomethyl)-2-fluorobenzonitrile

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development, detailing the spectral characteristics of this compound. As publicly available experimental spectral data for this specific compound is limited, this guide provides predicted data based on its chemical structure and established spectroscopic principles for its constituent functional groups.

Compound Overview

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₇FN₂

-

Molecular Weight: 150.16 g/mol

-

Chemical Structure:

Predicted Spectral Data

The following sections present the anticipated spectral data for this compound, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS at δ 0.00 ppm)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment of Protons |

| 7.55 - 7.40 | Multiplet | 2H | Aromatic (H3, H4) |

| 7.20 - 7.05 | Multiplet | 1H | Aromatic (H6) |

| ~3.85 | Singlet | 2H | Methylene (-CH₂-) |

| ~1.60 | Broad Singlet | 2H | Amine (-NH₂) |

Note on ¹H NMR Predictions: The aromatic protons are expected to appear in the range of 7.0-7.6 ppm, with their specific shifts and coupling patterns influenced by the fluorine, nitrile, and aminomethyl substituents. The methylene protons adjacent to the amine group are predicted around 3.85 ppm.[1][2][3] The amine protons typically appear as a broad singlet that can be exchanged with D₂O.[4][5][6]

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment of Carbons |

| 162 (d, ¹JCF ≈ 250 Hz) | C2 (C-F) |

| 134 - 128 | Aromatic Carbons |

| 118 - 115 | Aromatic Carbons |

| ~117 | Nitrile (-C≡N) |

| 115 (d, ²JCF ≈ 20 Hz) | C1 (C-CN) |

| ~45 | Methylene (-CH₂) |

Note on ¹³C NMR Predictions: Aromatic carbons typically resonate between 110-160 ppm.[7][8][9] The carbon directly bonded to the highly electronegative fluorine atom will show a large one-bond coupling constant (¹JCF) and a significant downfield shift.[10][11][12] The nitrile carbon is expected in the 115-120 ppm region. The methylene carbon of the aminomethyl group is predicted to be around 45 ppm.[13]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted Infrared (IR) Absorption Frequencies

| Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| 3450 - 3300 | Medium, Two Bands | N-H Stretch (Primary Amine) |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2950 - 2850 | Medium | Aliphatic C-H Stretch (-CH₂-) |

| 2240 - 2220 | Strong, Sharp | C≡N Stretch (Nitrile) |

| 1650 - 1580 | Medium | N-H Bend (Primary Amine) |

| 1600 - 1450 | Medium to Strong | Aromatic C=C Stretch |

| 1335 - 1250 | Strong | Aromatic C-N Stretch |

| 1250 - 1020 | Strong | C-F Stretch |

Note on IR Predictions: The presence of a primary amine is indicated by two N-H stretching bands in the 3450-3300 cm⁻¹ region and an N-H bending vibration around 1650-1580 cm⁻¹.[14][15] The strong, sharp absorption for the nitrile group is a key diagnostic feature and is expected around 2240-2220 cm⁻¹.[16][17][18] Aromatic C-H and C=C stretching bands will also be present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Fragmentation (Ionization Mode: Electron Ionization - EI)

| m/z (Mass-to-Charge Ratio) | Predicted Relative Intensity | Possible Fragment Ion |

| 150 | High | [M]⁺˙ (Molecular Ion) |

| 133 | Medium | [M - NH₃]⁺˙ |

| 123 | High | [M - HCN]⁺ |

| 91 | Medium | [C₇H₇]⁺ (Tropylium Ion) |

Note on MS Predictions: The molecular ion peak is expected to be observed at an m/z of 150. Common fragmentation pathways for benzylamines include the loss of ammonia (NH₃) and the formation of a stable benzyl or tropylium cation.[19][20][21] The loss of a hydrogen cyanide (HCN) molecule from the benzonitrile moiety is also a probable fragmentation pathway.

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data.

-

NMR Spectroscopy:

-

Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.

-

Process the data using appropriate software, referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

-

-

IR Spectroscopy:

-

Prepare the sample as a KBr pellet by grinding a small amount of the solid with dry KBr and pressing the mixture into a disc.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid directly on the ATR crystal.

-

Record the spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer via an appropriate inlet system (e.g., direct infusion, GC-MS, or LC-MS).

-

Select an ionization method (e.g., EI for fragmentation or ESI for soft ionization).

-

Acquire the mass spectrum over a relevant m/z range.

-

Visualization of the Analytical Workflow

The logical flow of spectroscopic analysis for the characterization of this compound is depicted below.

Caption: A logical workflow for the spectroscopic characterization of a chemical compound.

References

- 1. IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical ... - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03455C [pubs.rsc.org]

- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 3. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 6. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]

- 7. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 8. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. bhu.ac.in [bhu.ac.in]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]

- 17. spectroscopyonline.com [spectroscopyonline.com]

- 18. IR Group Frequencies [owl.umass.edu]

- 19. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity Profile of 3-Cyano-4-fluorobenzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the reactivity profile of 3-Cyano-4-fluorobenzylamine, a versatile building block in medicinal chemistry and organic synthesis. The document outlines its synthesis, key reactions, and the influence of its functional groups on its chemical behavior, supported by experimental data from analogous systems.

Core Molecular Features and Reactivity Overview

3-Cyano-4-fluorobenzylamine incorporates three key functional groups that dictate its reactivity: a primary benzylic amine, a nitrile (-CN), and a fluorine atom on the aromatic ring. The interplay of these groups, particularly the strong electron-withdrawing nature of the cyano and fluoro substituents, defines the molecule's chemical profile.

-

Benzylic Amine (-CH₂NH₂): This primary amine is a key reactive center, acting as a potent nucleophile and a base. Its reactivity is typical of primary amines, allowing for a wide range of derivatization reactions such as N-acylation, N-alkylation, and imine formation.

-

Aromatic Ring: The benzene ring is electron-deficient due to the presence of the ortho-cyano and para-fluoro substituents. This electronic profile makes the ring susceptible to nucleophilic aromatic substitution (SNAr), with the fluorine atom being the primary leaving group.

-

Cyano Group (-CN): The nitrile group is relatively stable under many reaction conditions but can be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group under specific, often harsh, conditions.

The logical relationship of its reactivity can be visualized as follows:

The Versatile Building Block: A Technical Guide to 5-(Aminomethyl)-2-fluorobenzonitrile for Researchers and Drug Development Professionals

Introduction: 5-(Aminomethyl)-2-fluorobenzonitrile is a key molecular scaffold and versatile building block in medicinal chemistry and drug discovery. Its unique trifunctional nature, featuring a reactive primary amine, a nitrile group, and a fluorinated benzene ring, makes it an attractive starting material for the synthesis of a diverse range of complex molecules, particularly in the development of enzyme inhibitors. This technical guide provides an in-depth overview of the core characteristics, physicochemical properties, and synthetic applications of this compound, with a focus on its role in the creation of potent and selective thrombin inhibitors.

Physicochemical Properties

The distinct structural features of this compound give rise to its specific physicochemical properties, which are crucial for its handling, reactivity, and incorporation into larger molecules. A summary of its key properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₈H₇FN₂ | [1] |

| Molecular Weight | 150.15 g/mol | [1] |

| Appearance | Off-white to pale yellow solid | [No specific citation available] |

| Boiling Point | 264.2 °C | [1] |

| Flash Point | 114 °C | [1] |

| Density | 1.20 g/cm³ | [No specific citation available] |

| pKa | 8.51 (Predicted) | [No specific citation available] |

| CAS Number | 368426-86-2 | [1] |

Spectroscopic Characterization

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the benzylic protons of the aminomethyl group, and the amine protons. The aromatic protons would appear as multiplets in the downfield region (typically 7.0-8.0 ppm), with their coupling patterns influenced by the fluorine and other substituents. The benzylic protons (-CH₂-) would likely appear as a singlet or a finely split multiplet around 3.8-4.5 ppm. The amine protons (-NH₂) would present as a broad singlet, the chemical shift of which would be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display eight distinct signals corresponding to each carbon atom in the molecule. The nitrile carbon (-CN) would be found in the downfield region, typically between 115-125 ppm. The aromatic carbons would appear in the range of 110-165 ppm, with the carbon directly attached to the fluorine atom showing a characteristic large one-bond C-F coupling constant. The benzylic carbon would resonate around 40-50 ppm.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by several key absorption bands. A sharp, medium-intensity peak around 2220-2240 cm⁻¹ would indicate the presence of the nitrile group (C≡N stretch). The N-H stretching vibrations of the primary amine would appear as two medium-intensity bands in the region of 3300-3500 cm⁻¹. The C-H stretching of the aromatic ring would be observed around 3000-3100 cm⁻¹, while the C-H stretching of the methylene group would be just below 3000 cm⁻¹. The C-F stretch would be visible in the fingerprint region, typically between 1000-1400 cm⁻¹.

Synthetic Applications and Experimental Protocols

This compound is a valuable building block primarily due to its aminomethyl group, which serves as a key point of diversification. This primary amine can readily undergo a variety of chemical transformations, including N-acylation, N-alkylation, and reductive amination, to introduce a wide range of functional groups and build molecular complexity.

Key Synthetic Transformations

The following diagram illustrates the primary reactive site of this compound and the types of reactions it commonly undergoes.

Caption: Key synthetic transformations of this compound.

General Experimental Protocol: N-Acylation

N-acylation is a fundamental reaction for incorporating the this compound building block into larger molecules, such as peptide-mimetics and enzyme inhibitors. The following is a general protocol for the N-acylation using an acyl chloride.

Materials:

-

This compound

-

Acyl chloride (e.g., benzoyl chloride)

-

Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

-

Tertiary amine base (e.g., triethylamine, diisopropylethylamine)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in the anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Add the tertiary amine base (1.1-1.5 equivalents) to the stirred solution.

-

Slowly add a solution of the acyl chloride (1.0-1.2 equivalents) in the anhydrous solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield the pure N-acylated product.

Caption: Experimental workflow for the N-acylation of this compound.

Application in Drug Discovery: Thrombin Inhibitors

A significant application of this compound is in the synthesis of direct thrombin inhibitors.[1] Thrombin is a serine protease that plays a central role in the coagulation cascade, the physiological process that leads to the formation of a blood clot at the site of vascular injury.

The Coagulation Cascade and the Role of Thrombin

The coagulation cascade is a series of enzymatic reactions involving various clotting factors that ultimately leads to the conversion of fibrinogen to fibrin, forming a stable clot. Thrombin (Factor IIa) is the final enzyme in this cascade and is responsible for this conversion. It also amplifies its own production by activating other clotting factors. Therefore, inhibiting thrombin is a key strategy for the development of anticoagulant drugs used to prevent and treat thrombotic disorders.

The following diagram illustrates a simplified representation of the coagulation cascade, highlighting the central role of thrombin.

Caption: Simplified diagram of the coagulation cascade highlighting the role of thrombin.

Derivatives of this compound are designed to bind to the active site of thrombin, thereby inhibiting its enzymatic activity and preventing the formation of a fibrin clot. The aminomethyl group often serves as a key interaction point within the enzyme's binding pocket, while the fluorobenzonitrile moiety can contribute to binding affinity and modulate pharmacokinetic properties.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its trifunctional nature allows for a wide range of chemical modifications, making it an ideal starting point for the generation of compound libraries for screening against various biological targets. Its demonstrated utility in the development of thrombin inhibitors underscores its importance in medicinal chemistry. This guide provides a foundational understanding of its properties and applications, serving as a valuable resource for researchers and scientists in the pharmaceutical industry. Further exploration of its reactivity will undoubtedly lead to the discovery of novel compounds with significant therapeutic potential.

References

The Ascendant Role of Fluorinated Benzonitrile Derivatives in Modern Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms and nitrile groups into aromatic systems has unlocked a wealth of opportunities across diverse scientific disciplines. This technical guide delves into the burgeoning field of fluorinated benzonitrile derivatives, showcasing their significant potential in medicinal chemistry, materials science, and agricultural science. By leveraging the unique electronic properties of fluorine and the versatile reactivity of the nitrile moiety, researchers are developing novel molecules with enhanced efficacy, improved physicochemical properties, and tailored functionalities.

Medicinal Chemistry: A New Frontier in Drug Discovery

Fluorinated benzonitrile derivatives have emerged as a privileged scaffold in the design of novel therapeutic agents, demonstrating remarkable efficacy in oncology and immunology. The introduction of fluorine can significantly enhance metabolic stability, binding affinity, and cell permeability, while the nitrile group can participate in key interactions with biological targets.

As Potent Anti-Cancer Agents

Fluorinated benzonitriles have shown considerable promise as inhibitors of critical pathways in cancer progression. Notably, they have been investigated as potent inhibitors of tubulin polymerization and as modulators of immune checkpoints.

Tubulin Polymerization Inhibition: Certain derivatives act as microtubule-destabilizing agents, arresting the cell cycle and inducing apoptosis in cancer cells.[1] The inhibitory activities of several fluorinated benzotriazole-acrylonitrile derivatives are summarized below.

| Compound | Target Cell Line | IC50 (nM)[1] |

| 5 | HeLa | 5.2 |

| MCF-7 | 6.8 | |

| A375 | 4.5 | |

| 8 | HeLa | 12.1 |

| MCF-7 | 15.4 | |

| A375 | 10.8 | |

| 9 | HeLa | 8.9 |

| MCF-7 | 11.2 | |

| A375 | 7.6 |

Immune Checkpoint Inhibition: The PD-1/PD-L1 signaling pathway is a crucial immune checkpoint that cancer cells exploit to evade the immune system.[2] Fluorinated benzonitrile-containing compounds have been developed as small molecule inhibitors of the PD-1/PD-L1 interaction, offering a promising alternative to antibody-based therapies.

| Compound | Inhibitory Activity (IC50)[3] |

| 7 | 8.52 µM |

| BMS-202 (positive control) | 1.2 µM |

Experimental Protocols in Medicinal Chemistry

General Synthesis of Fluorinated Benzotriazole-Acrylonitrile Derivatives: [1]

A common synthetic route involves the Knoevenagel condensation of a fluorinated benzotriazole acetonitrile intermediate with an appropriate aldehyde.

-

Step 1: Synthesis of Fluorinated Benzotriazole Acetonitrile Intermediates. This step typically involves the reaction of a fluorinated o-phenylenediamine with sodium nitrite followed by reaction with malononitrile.

-

Step 2: Knoevenagel Condensation. The synthesized intermediate is then reacted with a substituted aldehyde in the presence of a base (e.g., piperidine, Cs2CO3) in a suitable solvent (e.g., ethanol, acetonitrile) to yield the final product. The reaction mixture is typically heated to reflux for several hours.

-

Step 3: Purification. The crude product is purified by recrystallization or column chromatography to afford the desired fluorinated benzotriazole-acrylonitrile derivative.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition: [3]

This assay is used to measure the binding affinity of compounds to the PD-1/PD-L1 complex.

-

Recombinant human PD-1 and PD-L1 proteins are incubated with the test compound at various concentrations.

-

An anti-PD-1 antibody labeled with a donor fluorophore and an anti-PD-L1 antibody labeled with an acceptor fluorophore are added to the mixture.

-

If the compound does not inhibit the interaction, the proximity of the donor and acceptor fluorophores results in a FRET signal.

-

In the presence of an inhibitor, the FRET signal is reduced in a dose-dependent manner, allowing for the calculation of the IC50 value.

Signaling Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is a hallmark of many cancers.[4][5][6][7][8] Several anti-cancer drugs, including those with fluorinated benzonitrile scaffolds, target this pathway.

Caption: The PI3K/Akt signaling pathway and a potential point of inhibition by fluorinated benzonitrile derivatives.

Materials Science: Illuminating the Future with OLEDs

In the realm of materials science, fluorinated benzonitrile derivatives are making significant contributions to the development of advanced organic light-emitting diodes (OLEDs). Their unique electronic and photophysical properties, such as high thermal stability and tunable emission spectra, make them ideal candidates for use as emitters, particularly in thermally activated delayed fluorescence (TADF) materials.[9][10][11][12][13]

Photophysical Properties of Fluorinated Benzonitrile-Based TADF Emitters

The incorporation of fluorinated benzonitrile moieties into donor-acceptor-donor' (D-A-D') architectures has led to the development of highly efficient TADF emitters. These materials can harvest both singlet and triplet excitons, leading to enhanced device efficiency.

| Compound | Emission Peak (nm) in PMMA[9] | Photoluminescence Quantum Yield (PLQY) in PMMA (%)[9] | Delayed Fluorescence Lifetime (µs) in PMMA[9] |

| 4 | 475, 550 | 65 | 5.2 |

| 5 | 480, 560 | 72 | 4.8 |

| 6 | 470, 545 | 68 | 6.1 |

| 7 | 485, 565 | 75 | 4.5 |

Experimental Protocol for OLED Fabrication

General Procedure for the Synthesis of D-A-D' Fluorinated Benzonitrile Emitters:

The synthesis often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Buchwald-Hartwig reaction, to connect donor moieties (e.g., carbazole, phenoxazine) to a central fluorinated benzonitrile acceptor core.

Fabrication of OLED Devices:

-

Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

-

Layer Deposition: A hole injection layer (HIL), a hole transport layer (HTL), the emissive layer (EML) containing the fluorinated benzonitrile derivative doped in a host material, an electron transport layer (ETL), and an electron injection layer (EIL) are deposited in succession via thermal evaporation under high vacuum.

-

Cathode Deposition: A metal cathode (e.g., aluminum) is deposited on top of the organic layers.

-

Encapsulation: The device is encapsulated to protect it from moisture and oxygen.

Agricultural Science: Cultivating Innovation in Crop Protection

Fluorinated benzonitrile derivatives are playing an increasingly important role in the development of modern agrochemicals, particularly herbicides. The presence of the fluorobenzonitrile scaffold can enhance the biological activity and metabolic stability of these compounds, leading to more potent and environmentally benign crop protection solutions.

Herbicidal Activity

Certain fluorinated benzonitrile derivatives have demonstrated potent herbicidal activity against a range of weed species.

| Compound | Weed Species | ED50 (g a.i./hm²)[14] |

| 7a | Abutilon theophrasti | 13.32 |

| Amaranthus retroflexus | 5.48 | |

| Fomesafen (Commercial Herbicide) | Abutilon theophrasti | 36.39 |

| Amaranthus retroflexus | 10.09 |

Experimental Protocols in Agricultural Science

Synthesis of 2,6-Dichloro-3-fluorobenzonitrile: [15][16][17][18][19]

This compound serves as a key intermediate in the synthesis of various herbicides.

-

Step 1: Chlorination. 2,6-dichloro-3-fluoroacetophenone is chlorinated using chlorine gas in a glacial acetic acid/sodium acetate system to yield α,α,α,2,6-pentachloro-3-fluoroacetophenone.

-

Step 2: Ammonolysis. The resulting product is treated with ammonia gas in an organic solvent to produce 2,6-dichloro-3-fluorobenzamide.

-

Step 3: Dehydration. The amide is then dehydrated using a dehydrating agent like bis(trichloromethyl) carbonate in the presence of an organic amine catalyst to afford 2,6-dichloro-3-fluorobenzonitrile.

Greenhouse Herbicidal Activity Assay: [14]

This assay is used to evaluate the efficacy of compounds against various weed species.

-

Seeds of target weed species are sown in pots containing a suitable growth medium.

-

At a specific growth stage (e.g., two-leaf stage), the plants are treated with the test compound at different concentrations, typically applied as a foliar spray.

-

The plants are then grown in a greenhouse under controlled conditions (temperature, humidity, light).

-

After a set period (e.g., 2-3 weeks), the herbicidal effect is visually assessed and scored based on a rating scale, or the fresh/dry weight of the aerial parts is measured to determine the dose-response curve and calculate the ED50 value.

Experimental Workflow: High-Throughput Screening

The discovery of novel fluorinated benzonitrile derivatives with desired biological activities often relies on high-throughput screening (HTS) of large compound libraries. The following workflow illustrates a typical HTS process for identifying enzyme inhibitors.

References

- 1. Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting the PI3K/AKT signaling pathway in anticancer research: a recent update on inhibitor design and clinical trials (2020-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. onclive.com [onclive.com]

- 6. researchgate.net [researchgate.net]

- 7. benthamdirect.com [benthamdirect.com]

- 8. dovepress.com [dovepress.com]

- 9. Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC04347B [pubs.rsc.org]

- 10. Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs | Semantic Scholar [semanticscholar.org]

- 11. Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs | CoLab [colab.ws]

- 12. Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CN102531961B - Preparation method of 2,6-dichloro-3-fluorobenzonitrile - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. CN103382166B - Method for preparing 2, 6-dichlorobenzonitrile - Google Patents [patents.google.com]

- 18. WO2020102716A1 - Process for preparation of 2,6-dichlorobenzonitrile - Google Patents [patents.google.com]

- 19. KR20210092214A - Manufacturing process of 2,6-dichlorobenzonitrile - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Safe Handling of 5-(Aminomethyl)-2-fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling guidelines for 5-(Aminomethyl)-2-fluorobenzonitrile, a key building block in medicinal chemistry. Adherence to these protocols is crucial to ensure the safety of laboratory personnel and the integrity of research outcomes.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications and associated hazard statements.

Table 1: GHS Hazard Classification

| Hazard Class | Category |

| Skin Corrosion/Irritation | 2 |

| Serious Eye Damage/Eye Irritation | 2A |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory system) |

Table 2: Hazard Statements and Pictograms

| Pictogram | Signal Word | Hazard Statement(s) |

| Warning | H315: Causes skin irritation.[1] H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1] |

Precautionary Measures and Personal Protective Equipment (PPE)

Strict adherence to precautionary measures and the use of appropriate personal protective equipment are mandatory when handling this compound.

Table 3: Precautionary Statements

| Type | Statement Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2] |

| P264 | Wash skin thoroughly after handling.[2] | |

| P271 | Use only outdoors or in a well-ventilated area.[2] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2] | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[2] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] | |

| P312 | Call a POISON CENTER/doctor if you feel unwell.[2] | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention.[2] | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention.[2] | |

| P362 | Take off contaminated clothing and wash before reuse.[2] | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[2] |

| P405 | Store locked up.[2] | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[2] |

Table 4: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. |

| Skin Protection | Wear impervious gloves (e.g., nitrile rubber) and a lab coat. |

| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or for spill cleanup. |

Handling and Storage Procedures

Proper handling and storage are critical to maintain the stability of the compound and prevent accidental exposure.

Experimental Protocol for Handling:

-

Engineering Controls: All work with this compound should be conducted in a well-ventilated chemical fume hood.[2]

-

Dispensing: When weighing and dispensing the solid, use appropriate tools (e.g., spatula, weigh boat) to minimize dust generation.

-

Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[2]

-

Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

-

Keep away from incompatible materials.

-

The recommended storage temperature is under an inert atmosphere (nitrogen or argon) at 2–8 °C.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is essential.

Table 5: First Aid Procedures

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[2] |

| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Obtain medical aid immediately.[2] |

| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes. Obtain medical aid immediately.[2] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Obtain medical aid immediately. |

Accidental Release and Disposal

In case of a spill or for disposal of waste, follow these procedures.

Spill Cleanup Protocol:

-

Evacuate: Evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it in a suitable, labeled container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.

-

Decontamination: Clean the spill area with a suitable solvent, followed by washing with soap and water.

-

PPE: Wear appropriate PPE during the entire cleanup process.

Waste Disposal:

-

Dispose of this compound and any contaminated materials as hazardous waste.

-

Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines and to ensure compliance with local, state, and federal regulations.[2]

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information detailing specific biological activities or signaling pathways directly modulated by this compound. One source indicates its use in the synthesis of thrombin inhibitors, suggesting its potential as a scaffold in the development of anticoagulants.[1] However, a definitive mechanism of action or a specific signaling pathway has not been elucidated in the reviewed literature. Researchers working with this compound are encouraged to perform their own biological assays to determine its activity and mechanism of action.

Safe Handling Workflow

The following diagram illustrates a comprehensive workflow for the safe handling of this compound in a research laboratory setting.

Caption: Safe handling workflow for this compound.

References

The Strategic Role of 5-(Aminomethyl)-2-fluorobenzonitrile in Modern Medicinal Chemistry: A Technical Guide

Introduction: 5-(Aminomethyl)-2-fluorobenzonitrile, a versatile synthetic building block, has emerged as a crucial intermediate in the development of targeted therapeutics. Its unique structural features, including a reactive aminomethyl group, a chemically stable fluorobenzonitrile core, and specific substitution patterns, make it an attractive scaffold for the synthesis of potent and selective inhibitors of key enzymes implicated in a range of diseases. This technical guide provides an in-depth analysis of the role of this compound in medicinal chemistry, with a focus on its application in the synthesis of thrombin and Poly(ADP-ribose) polymerase (PARP) inhibitors. This document is intended for researchers, scientists, and drug development professionals.

Chemical Properties and Synthesis

This compound, with the chemical formula C₈H₇FN₂ and a molecular weight of 150.15 g/mol , is also known by its synonyms, including 3-Cyano-4-fluorobenzylamine.[1] Its CAS number is 368426-86-2.[1]

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₈H₇FN₂ |

| Molecular Weight | 150.15 g/mol |

| CAS Number | 368426-86-2 |

| Appearance | Not specified in provided results |

| Melting Point | Not specified in provided results |

| Boiling Point | Not specified in provided results |

| Solubility | Not specified in provided results |

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the provided search results, a common synthetic route to the related compound, 5-amino-2-fluorobenzonitrile, involves the reduction of 2-fluoro-5-nitrobenzonitrile.

Experimental Protocol: Synthesis of 5-Amino-2-fluorobenzonitrile[2]

Materials:

-

2-fluoro-5-nitrobenzonitrile

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

A solution of 2-fluoro-5-nitrobenzonitrile (2.0 g) in ethyl acetate (50 mL) is prepared.[2]

-

Stannous chloride dihydrate (27.0 g) is added to the solution.[2]

-

The reaction mixture is heated to reflux for 1.5 hours.[2]

-

After cooling, the mixture is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.[2]

-

The aqueous layer is extracted four times with ethyl acetate.[2]

-

The combined organic layers are washed four times with water, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 4-fluoro-3-cyanoaniline (1.40 g).[2]

Further synthetic steps would be required to convert the amino group of 5-amino-2-fluorobenzonitrile to the aminomethyl group of the target compound.

Application in the Synthesis of Bioactive Molecules

This compound serves as a key intermediate in the synthesis of inhibitors for two critical enzyme targets in modern drug discovery: thrombin and PARP-1.

Thrombin Inhibitors

Thrombin is a serine protease that plays a central role in the blood coagulation cascade.[3][4][5][6] Its inhibition is a key therapeutic strategy for the prevention and treatment of thrombotic disorders. This compound is utilized in the synthesis of thrombin inhibitors that often feature P3-heterocycles and P1-bicyclic arginine surrogates.[7]

Signaling Pathway of Thrombin in Coagulation

The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a fibrin clot. Thrombin is the final enzyme in this cascade, responsible for converting fibrinogen to fibrin.

Caption: The Coagulation Cascade Highlighting the Central Role of Thrombin.

PARP-1 Inhibitors

Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme that plays a critical role in DNA repair, particularly in the base excision repair (BER) pathway for single-strand breaks.[1][8][9][10][11] PARP inhibitors have emerged as a significant class of anticancer agents, especially for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.

Signaling Pathway of PARP-1 in DNA Damage Repair

Upon detecting a single-strand DNA break, PARP-1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains, which act as a scaffold to recruit other DNA repair proteins.

Caption: The Role of PARP-1 in the DNA Single-Strand Break Repair Pathway.

Biological Activity and Assay Protocols

While specific quantitative data for inhibitors derived directly from this compound were not available in the search results, this section outlines the standard assays used to evaluate the potency of thrombin and PARP-1 inhibitors.

Table 2: Representative Biological Activity of Thrombin and PARP-1 Inhibitors (Examples)

| Compound Class | Target | IC₅₀ (nM) | Reference |

| Pyrazole-based inhibitors | Thrombin | 16 - 80 | [12] |

| (Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-7-carboxamide derivatives | PARP-1 | 4 - 200 | [13] |

Experimental Protocol: Thrombin Inhibitor Screening Assay (Fluorometric)[15][16]

Principle: This assay measures the ability of a test compound to inhibit the cleavage of a synthetic fluorogenic substrate by thrombin. The cleavage releases a fluorescent molecule (e.g., AMC), and the reduction in fluorescence intensity is proportional to the inhibitory activity of the compound.

Materials:

-

Thrombin enzyme

-

Thrombin substrate (e.g., AMC-based peptide)

-

Thrombin assay buffer

-

Test inhibitor and positive control (e.g., PPACK dihydrochloride)

-

96-well microplate (black, clear bottom)

-

Fluorescence microplate reader (Ex/Em = 350/450 nm)

Procedure:

-

Prepare serial dilutions of the test inhibitor.

-

Add the thrombin enzyme solution to each well of the microplate.

-

Add the diluted test inhibitor or buffer (for control wells) to the respective wells.

-

Incubate at room temperature for 10-15 minutes.

-

Initiate the reaction by adding the thrombin substrate solution to all wells.

-

Measure the fluorescence in kinetic mode at 37°C for 30-60 minutes.

-

Calculate the rate of reaction for each concentration of the inhibitor and determine the IC₅₀ value.

Experimental Protocol: PARP-1 Inhibition Assay (Chemiluminescent)[17]

Principle: This assay quantifies the PARP-1-catalyzed incorporation of biotinylated NAD+ into histone proteins coated on a microplate. The amount of incorporated biotin is detected using streptavidin-HRP and a chemiluminescent substrate. A decrease in the chemiluminescent signal indicates PARP-1 inhibition.

Materials:

-

Recombinant PARP-1 enzyme

-

Histone-coated 96-well plate

-

Activated DNA

-

Biotinylated NAD+

-

PARP assay buffer

-

Test inhibitor and positive control (e.g., Olaparib)

-

Streptavidin-HRP

-

Chemiluminescent HRP substrate

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test inhibitor.

-

Add the test inhibitor or buffer to the wells of the histone-coated plate.

-

Add a master mix containing PARP-1 enzyme, activated DNA, and biotinylated NAD+ to initiate the reaction.

-

Incubate at room temperature for 1 hour.

-

Wash the plate to remove unreacted components.

-

Add diluted streptavidin-HRP and incubate for 30 minutes.

-

Wash the plate and add the chemiluminescent substrate.

-

Immediately measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.

Conclusion

This compound is a valuable and strategically important building block in medicinal chemistry. Its utility in the synthesis of potent thrombin and PARP-1 inhibitors highlights its potential for the development of novel therapeutics for a range of diseases, from thrombosis to cancer. The synthetic accessibility of this intermediate, combined with the critical biological roles of its downstream targets, ensures its continued importance in drug discovery and development. Further exploration of derivatives based on this scaffold is likely to yield new and improved clinical candidates.

References

- 1. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis routes of 5-Amino-2-fluorobenzonitrile [benchchem.com]

- 3. openaccesspub.org [openaccesspub.org]

- 4. assaygenie.com [assaygenie.com]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. Thrombin - Wikipedia [en.wikipedia.org]

- 7. echemi.com [echemi.com]

- 8. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The role of PARP1 in the DNA damage response and its application in tumor therapy [journal.hep.com.cn]

- 10. PARP-1 and its associated nucleases in DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 5-(Aminomethyl)-2-fluorobenzonitrile for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-(Aminomethyl)-2-fluorobenzonitrile, a key building block in contemporary drug discovery and organic synthesis. This document outlines its supply landscape, purity standards, a detailed synthetic pathway, and its crucial role in the development of targeted therapeutics, particularly PARP inhibitors.

Core Compound Information

Chemical Name: this compound CAS Number: 368426-86-2 Molecular Formula: C₈H₇FN₂ Molecular Weight: 150.15 g/mol

Commercial Availability and Purity Standards

This compound is available from a range of chemical suppliers, catering to research and development needs. Purity levels are critical for its application in sensitive synthetic processes, particularly in the synthesis of active pharmaceutical ingredients (APIs). The following table summarizes a selection of suppliers and their typical purity specifications.

| Supplier | Purity | Form | Notes |

| 2a biotech | ≥98.00% | Not specified | Research quantities available. |

| Cenmed Enterprises | ≥98% | Not specified | Also available as the hydrochloride salt. |

| Pharmaffiliates | Not specified | Not specified | Reference standard available. |

| Aladdin | Not specified | Not specified | Available through various distributors. |

Note: Purity is typically determined by High-Performance Liquid Chromatography (HPLC) and confirmed by ¹H NMR and Mass Spectrometry. Researchers should always request a certificate of analysis (CoA) for lot-specific purity data.

Synthetic Protocol: A Multi-Step Approach

The synthesis of this compound is a multi-step process commencing from commercially available 2-fluoro-5-methylbenzonitrile. The overall transformation involves a benzylic bromination, followed by cyanation, and concluding with a selective reduction of the nitrile group.

Step 1: Synthesis of 5-(Bromomethyl)-2-fluorobenzonitrile

This initial step involves the radical bromination of the methyl group of 2-fluoro-5-methylbenzonitrile.

-

Reactants: 2-fluoro-5-methylbenzonitrile, N-Bromosuccinimide (NBS), and a radical initiator (e.g., Azobisisobutyronitrile - AIBN).

-

Solvent: A non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane.

-

Procedure:

-

Dissolve 2-fluoro-5-methylbenzonitrile in the chosen solvent.

-

Add N-Bromosuccinimide and a catalytic amount of AIBN.

-

Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture and filter off the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-(bromomethyl)-2-fluorobenzonitrile.

-

Purify the crude product by column chromatography or recrystallization.

-

Step 2: Synthesis of 5-(Cyanomethyl)-2-fluorobenzonitrile

The benzylic bromide is then converted to a nitrile through nucleophilic substitution.

-

Reactants: 5-(Bromomethyl)-2-fluorobenzonitrile and a cyanide source (e.g., sodium cyanide or potassium cyanide).

-

Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Procedure:

-

Dissolve 5-(bromomethyl)-2-fluorobenzonitrile in the chosen solvent.

-

Add the cyanide salt to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting crude 5-(cyanomethyl)-2-fluorobenzonitrile can be purified by column chromatography.

-

Step 3: Synthesis of this compound

The final step is the selective reduction of the newly introduced nitrile group to a primary amine.

-

Reducing Agents: A variety of reducing agents can be employed, such as Lithium aluminum hydride (LiAlH₄), borane-tetrahydrofuran complex (BH₃·THF), or catalytic hydrogenation (e.g., H₂/Raney Nickel). The choice of reagent will depend on the desired reaction conditions and functional group tolerance.[1][2][3][4]

-

Procedure (using BH₃·THF):

-

Dissolve 5-(cyanomethyl)-2-fluorobenzonitrile in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and cautiously quench the excess borane by the slow addition of methanol, followed by hydrochloric acid.

-

Remove the solvent under reduced pressure.

-

Basify the aqueous residue with a sodium hydroxide solution and extract the product with an organic solvent.

-

Dry the organic layer, filter, and concentrate to obtain this compound.

-

The following diagram illustrates the synthetic workflow:

Application in Drug Discovery: Synthesis of PARP Inhibitors

This compound is a crucial intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[5][6] PARP inhibitors exploit the concept of synthetic lethality in cancer cells with deficiencies in the homologous recombination DNA repair pathway, such as those with BRCA1/2 mutations.

The PARP-1 Signaling Pathway in DNA Repair

PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs). When an SSB occurs, PARP-1 binds to the damaged site and becomes activated. It then catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation acts as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process.[7][8][9][10][11]

The following diagram outlines the central role of PARP-1 in the DNA damage response:

By inhibiting PARP-1, SSBs are not efficiently repaired and can lead to the formation of double-strand breaks (DSBs) during DNA replication. In healthy cells, these DSBs can be repaired by the homologous recombination pathway. However, in cancer cells with defective homologous recombination (e.g., BRCA1/2 mutations), the accumulation of DSBs leads to cell death, an example of synthetic lethality.

The synthesis of potent and selective PARP inhibitors often involves the incorporation of the this compound moiety. This fragment serves as a key pharmacophoric element, contributing to the binding affinity and overall efficacy of the inhibitor molecule. Its structural features allow for specific interactions within the active site of the PARP enzyme.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its reliable supply and well-defined purity standards are essential for its application in the synthesis of complex molecules. The detailed synthetic protocol provided herein offers a practical guide for its preparation. Furthermore, its integral role in the development of PARP inhibitors highlights its significance in the advancement of targeted cancer therapies. A thorough understanding of the PARP-1 signaling pathway provides the rationale for the therapeutic strategy employing inhibitors derived from this key intermediate.

References

- 1. digitalcommons.calvin.edu [digitalcommons.calvin.edu]

- 2. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amine synthesis by nitrile reduction [organic-chemistry.org]

- 4. WO1985000605A1 - Process for selective nitrile reduction - Google Patents [patents.google.com]

- 5. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of substituted 6-[4-fluoro-3-(piperazin-1-ylcarbonyl)benzyl]-4,5-dimethylpyridazin-3(2H)-ones as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors active in BRCA deficient cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases [mdpi.com]

- 9. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. PARP-1 and its associated nucleases in DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Novel Kinase Inhibitors Utilizing 5-(Aminomethyl)-2-fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kinase inhibitors are a cornerstone of modern targeted therapy, particularly in oncology. The strategic design and synthesis of novel inhibitors with high potency and selectivity are critical for advancing this therapeutic class. 5-(Aminomethyl)-2-fluorobenzonitrile is a versatile chemical building block poised for the synthesis of a diverse range of kinase inhibitors. Its unique structural features, including a primary amine for derivatization, a nitrile group that can act as a hydrogen bond acceptor or be further modified, and a fluorine atom to enhance metabolic stability and binding affinity, make it an attractive starting material for drug discovery programs.

These application notes provide detailed protocols for the synthesis of a hypothetical series of kinase inhibitors based on a this compound core, targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway. The methodologies are derived from established synthetic strategies for related kinase inhibitors.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway is a common driver in various cancers, making it a prime target for therapeutic intervention. The diagram below illustrates a simplified overview of the EGFR signaling cascade.

Caption: Simplified EGFR signaling pathway and the point of intervention for kinase inhibitors.

Experimental Workflow for Synthesis and Evaluation

The general workflow for the synthesis and subsequent biological evaluation of the proposed kinase inhibitors is outlined below. This process involves a multi-step chemical synthesis followed by in vitro characterization of the compounds' inhibitory activity.

Caption: General experimental workflow for the synthesis and evaluation of kinase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of N-((3-cyano-4-fluorophenyl)methyl) R-amides (Intermediate 1)

This protocol describes the acylation of the primary amine of this compound with various substituted acyl chlorides.

Materials:

-

This compound

-

Substituted acyl chloride (e.g., benzoyl chloride, 4-methoxybenzoyl chloride, 3-(trifluoromethyl)benzoyl chloride)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C under a nitrogen atmosphere.

-

Add the desired substituted acyl chloride (1.1 eq) dropwise to the solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the corresponding amide intermediate.

Protocol 2: Synthesis of Final Kinase Inhibitors via Nucleophilic Aromatic Substitution

This protocol details the substitution of the fluorine atom in the intermediate amides with various anilines to generate the final products.

Materials:

-

N-((3-cyano-4-fluorophenyl)methyl) R-amide (Intermediate 1)

-

Substituted aniline (e.g., 3-ethynylaniline, 3-chloro-4-fluoroaniline)

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of the amide intermediate (1.0 eq) in DMSO, add the substituted aniline (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 120 °C and stir for 12-18 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the final compound by recrystallization or silica gel chromatography to obtain the desired kinase inhibitor.

Structure-Activity Relationship (SAR) Data

The following table presents hypothetical inhibitory data for a series of synthesized compounds against wild-type EGFR (EGFR-WT) and the T790M mutant, which is a common resistance mutation. This data illustrates a potential structure-activity relationship.

| Compound ID | R Group (from Acyl Chloride) | Aniline Substituent | EGFR-WT IC₅₀ (nM) | EGFR-T790M IC₅₀ (nM) |

| KI-1 | Phenyl | 3-ethynylaniline | 50 | 850 |

| KI-2 | 4-Methoxyphenyl | 3-ethynylaniline | 85 | 1200 |

| KI-3 | 3-(Trifluoromethyl)phenyl | 3-ethynylaniline | 25 | 450 |

| KI-4 | Phenyl | 3-chloro-4-fluoroaniline | 40 | 700 |

| KI-5 | 3-(Trifluoromethyl)phenyl | 3-chloro-4-fluoroaniline | 15 | 300 |

Data is hypothetical and for illustrative purposes only.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The protocols outlined provide a robust framework for the generation of compound libraries for screening and lead optimization. The modular nature of the synthesis allows for systematic modification at two key positions, facilitating the exploration of structure-activity relationships to develop potent and selective kinase inhibitors. Further derivatization of the nitrile group could also be explored to expand the chemical space of potential inhibitors.

Application Notes and Protocols for N-Alkylation of 5-(Aminomethyl)-2-fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the N-alkylation of 5-(aminomethyl)-2-fluorobenzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds, including thrombin inhibitors.[1] Two primary methods are presented: direct N-alkylation with alkyl halides and reductive amination with carbonyl compounds. These protocols offer versatile approaches for the synthesis of a diverse range of N-substituted this compound derivatives. The procedures are designed to be robust and scalable for applications in drug discovery and development.

Introduction

N-alkylation of primary amines is a fundamental transformation in organic synthesis, crucial for the generation of secondary and tertiary amines. This compound is a valuable building block in medicinal chemistry, and its N-alkylation provides access to a wide array of derivatives with potential biological activity. The protocols outlined below describe two common and effective methods for this transformation.

Method 1: Direct N-Alkylation with Alkyl Halides

This method involves the reaction of the primary amine with an alkyl halide in the presence of a base. The choice of base and solvent is critical for achieving high yields and minimizing side reactions.

Method 2: Reductive Amination with Aldehydes and Ketones

Reductive amination is a widely used method for the formation of C-N bonds.[2] It proceeds through the in situ formation of an imine or enamine, which is then reduced to the corresponding amine. This one-pot procedure is often milder and more efficient than direct alkylation. Common reducing agents include sodium triacetoxyborohydride and sodium cyanoborohydride.[2][3]

Data Presentation

The following tables summarize representative quantitative data for the N-alkylation of this compound based on the two primary methods.

Table 1: Direct N-Alkylation with Alkyl Halides

| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Methyl Iodide | K₂CO₃ | DMF | 60 | 6 | 85-95 |

| Ethyl Bromide | K₂CO₃ | Acetonitrile | Reflux | 8 | 80-90 |

| Benzyl Bromide | Cs₂CO₃ | Acetonitrile | 70 | 4 | 90-98 |

| Propargyl Bromide | K₂CO₃ | Acetone | Reflux | 6 | 75-85 |

Table 2: Reductive Amination with Carbonyl Compounds

| Carbonyl Compound | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Formaldehyde (37% aq.) | Sodium Cyanoborohydride | Methanol | Room Temp | 3 | 90-98 |

| Acetaldehyde | Sodium Triacetoxyborohydride | 1,2-Dichloroethane | Room Temp | 4 | 85-95 |

| Acetone | Sodium Triacetoxyborohydride | 1,2-Dichloroethane | Room Temp | 6 | 80-90 |

| Benzaldehyde | Sodium Cyanoborohydride | Methanol | Room Temp | 5 | 80-90 |

Experimental Protocols

Protocol 1: Direct N-Alkylation with Alkyl Halides

This protocol provides a general procedure for the direct N-alkylation of this compound using an alkyl halide.

Materials:

-

This compound

-

Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 - 1.5 equivalents)

-

Base (e.g., Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃)) (1.5 - 2.0 equivalents)

-

Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile)

-

Inert gas (Nitrogen or Argon)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the anhydrous solvent (5-10 mL per mmol of the amine).

-

Add the base (1.5 eq) to the suspension and stir the mixture at room temperature for 15-30 minutes.

-

Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature.

-

Pour the reaction mixture into deionized water and extract with ethyl acetate (3 x volume of the aqueous phase).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.

Protocol 2: Reductive Amination with Carbonyl Compounds

This protocol describes a general procedure for the N-alkylation of this compound via reductive amination with an aldehyde or ketone.

Materials:

-

This compound

-

Aldehyde or Ketone (1.0 - 1.2 equivalents)

-

Reducing Agent (e.g., Sodium Triacetoxyborohydride (NaBH(OAc)₃), Sodium Cyanoborohydride (NaBH₃CN)) (1.2 - 1.5 equivalents)

-

Anhydrous solvent (e.g., 1,2-Dichloroethane (DCE), Methanol)

-

Inert gas (Nitrogen or Argon)

-